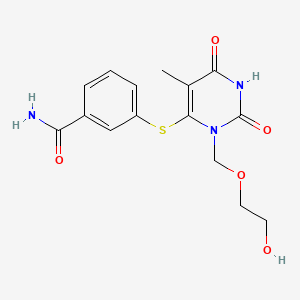
6-((3-Carbamoylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-((2-Hydroxyethoxy)methyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio)benzamide is a complex organic compound that features a benzamide group linked to a tetrahydropyrimidine ring
Preparation Methods
The synthesis of 3-((3-((2-Hydroxyethoxy)methyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio)benzamide typically involves multiple steps. One common method starts with the treatment of 1-[(2-hydroxyethoxy)methyl]uracils with tert-butyldimethylsilyl chloride in DMF solution in the presence of imidazole. The resulting silyl ethers are then treated with lithium diisopropylamide in THF at -70°C to form dilithium salts . These intermediates undergo further reactions to introduce the benzamide group and complete the synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.
Scientific Research Applications
3-((3-((2-Hydroxyethoxy)methyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((3-((2-Hydroxyethoxy)methyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating various biological pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar compounds to 3-((3-((2-Hydroxyethoxy)methyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio)benzamide include:
1-((2-Hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)pyrimidine-2,4(1H,3H)-dione: This compound shares a similar tetrahydropyrimidine core but differs in its substituents.
6-Substituted Uracil Derivatives: These compounds have structural similarities and are used in antiviral research. The uniqueness of 3-((3-((2-Hydroxyethoxy)methyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
137897-78-0 |
|---|---|
Molecular Formula |
C15H17N3O5S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[3-(2-hydroxyethoxymethyl)-5-methyl-2,6-dioxopyrimidin-4-yl]sulfanylbenzamide |
InChI |
InChI=1S/C15H17N3O5S/c1-9-13(21)17-15(22)18(8-23-6-5-19)14(9)24-11-4-2-3-10(7-11)12(16)20/h2-4,7,19H,5-6,8H2,1H3,(H2,16,20)(H,17,21,22) |
InChI Key |
BSKLJDBBPLYDEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



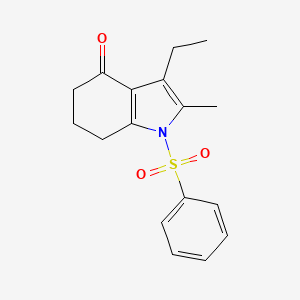
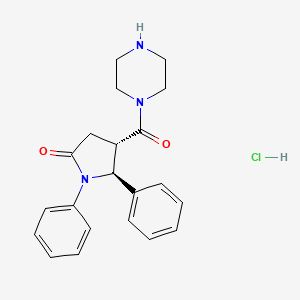
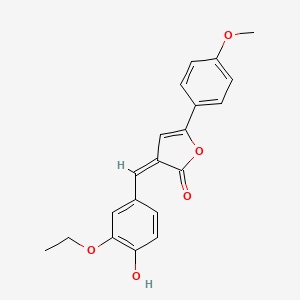
![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)

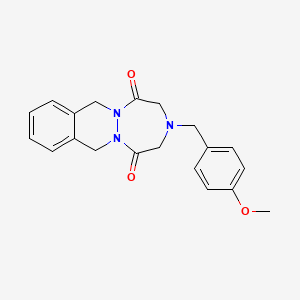
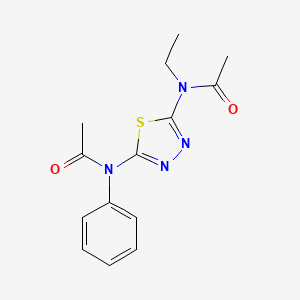
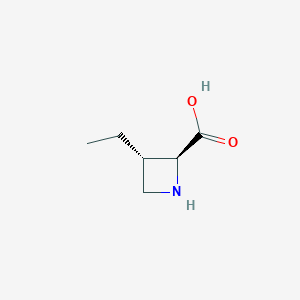
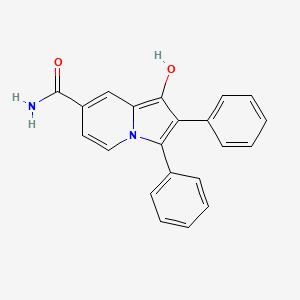
![5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine](/img/structure/B12922812.png)

![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine](/img/structure/B12922815.png)
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid](/img/structure/B12922827.png)
